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Compound Focus: (DHQD)2Pyr

CAS No.: 149725-81-5

Cat. No.: S1525418

Get Quote

Catalyst Properties and Handling

The table below summarizes key identification and handling information for (DHQD)₂PYR.

Property Specification

CAS Number 149725-81-5 [1]

Molecular Formula C₅₆H₆₀N₆O₄ [2] [1]

Molecular Weight 881.11 g/mol [1]

Physical Form White to off-white solid [1]

Purity ≥97% [2] [1]

Optical Rotation [α]²⁰/D -390° (c = 1.2 in methanol) [2] [1]

Melting Point 247-250 °C [2] [1]

Storage Store under inert gas (nitrogen or Argon) at 2-8°C [1]
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Safety Information: The compound has the GHS signal word "Warning" and hazard statements H315,

H319, and H335, indicating it may cause skin irritation, serious eye irritation, or respiratory irritation. Use

personal protective equipment including a dust mask, eyeshields, and gloves [2] [1].

AASI Reaction Protocol for (P,Z)-N-Vinylquinolinones

This one-pot, two-step procedure describes the synthesis of enantioenriched (P,Z)-N-vinylquinolinones via

asymmetric allylic substitution-isomerization (AASI) [3].

Step 1: Asymmetric Allylic Substitution (AAS)

Reaction Setup: In an argon-filled glovebox, add Morita–Baylis–Hillman (MBH) ester 1a (0.10 mmol,

1.0 equiv) and 2(1H)-quinolinone 2a (0.12 mmol, 1.2 equiv) to a reaction vial.
Catalyst Addition: Add (DHQD)₂PYR (0.010 mmol, 10 mol%) as a solid to the mixture [3].

Solvent and Conditions: Add 1.0 mL of anhydrous dichloromethane (DCM). Stir the reaction mixture
at 25°C for 12 hours [3].

Completion: Monitor by TLC or LC-MS. The intermediate β-substituted allylic compound Int-3a is
formed with high enantioselectivity at this stage [3].

Step 2: Isomerization

Base Addition: To the same reaction vial, add sodium methoxide (MeONa, 0.020 mmol, 20 mol%)

[3].
Isomerization Conditions: Continue stirring the reaction mixture at 25°C for an additional 2 hours

[3].
Work-up: Quench the reaction with a saturated aqueous ammonium chloride solution. Extract the

aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous
sodium sulfate, filter, and concentrate under reduced pressure [3].

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the
desired axially chiral product (P,Z)-3a [3].

Typical Outcomes for This Protocol
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Parameter Result

Yield 87%

Enantiomeric Excess (ee) 94%

Z/E Selectivity >19/1

Scope and Limitations of the AASI Reaction

The protocol tolerates a variety of substituents on the MBH ester and the quinolinone core. The table below

summarizes the scope as demonstrated in the literature [3].

Variation Example Product
Yield
(%)

ee (%)
Z/E
Ratio

Aryl MBH Esters (para/meta) (P,Z)-3b to 3j 74 - 92 88 - 95 >19/1

Fused/Heteroaromatic MBH Esters (P,Z)-3k (Naphthalene) 85 94 >19/1

(P,Z)-3l (Thiophene) 80 92 >19/1

(P,Z)-3m
(Benzothiophene)

81 93 >19/1

C4-Substituted Quinolinones (P,Z)-3n to 3r 65 - 79 92 - 96 >19/1

C5/C6/C7-Substituted
Quinolinones

(P,Z)-3s to 3x 56 - 84 93 - 97 >19/1

Late-Stage Functionalization (P,Z)-3y (from L-Menthol) 72 >20/1
dr*

>19/1

(P,Z)-3z (from Vitamin E) 64 >20/1
dr*

>19/1

*dr = diastereomeric ratio [3]
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Photocatalytic Z/E Isomerization Protocol

This subsequent procedure enables stereodivergent access to the (P,E)-isomers while preserving

enantiopurity via triplet energy transfer photocatalysis [3].

Reaction Setup: In a dried Schlenk tube, dissolve the Z-alkene product (P,Z)-3a (0.05 mmol, 1.0

equiv) and the photosensitizer fac-Ir(ppy)₃ (Eₜ = 58.1 kcal mol⁻¹, 0.0025 mmol, 5 mol%) in 2.0 mL of
anhydrous tetrahydrofuran (THF) [3].

Irradiation: Place the Schlenk tube approximately 5 cm from a 420 nm light-emitting diode (LED)
source. Stir the reaction mixture at room temperature for 12 hours under an argon atmosphere [3].

Monitoring: Monitor the reaction progress by TLC, HPLC, or NMR spectroscopy to determine the E/Z
ratio.

Work-up and Purification: After completion, concentrate the mixture under reduced pressure. Purify
the residue by flash column chromatography on silica gel to isolate the (P,E)-3a isomer [3].

Optimization of Isomerization Conditions

The choice of photosensitizer and solvent is critical. The table below shows key optimization results [3].

Photosensitizer Solvent E/Z Ratio ee of (P,E)-3a (%) Enantiospecificity (es, %)

*fac*-Ir(ppy)₃ THF 8/1 94 100

fac-Ir(ppy)₃ CH₃CN 3/1 93 99

fac-Ir(ppy)₃ DCE 2/1 92 98

Ru(bpy)₃Cl₂·6H₂O THF <1/1 - -

4CzIPN THF <1/1 - -

No light or no catalyst THF No reaction - -

Experimental Workflow and Mechanism
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The following diagram illustrates the complete experimental workflow from substrate synthesis to the final

E-isomer.
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Step 1: Asymmetric Allylic Substitution (AAS)

Step 2: Isomerization

Step 3: Photocatalytic Isomerization

MBH Ester 1a
+ Quinolinone 2a

Catalyst:
(DHQD)₂PYR (10 mol%)

Solvent: DCM
25°C, 12 h

β-Substituted Allylic
Intermediate Int-3a

Base:
MeONa (20 mol%)

25°C, 2 h

(P,Z)-3a
(Z-Configured Product)

One-Pot

Photosensitizer:

Stereodivergence
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Key Outcome: Stereodivergent Synthesis

fac-Ir(ppy)₃ (5 mol%)

Both (P,Z) and (P,E) isomers
accessible from a common intermediate

with high enantiopurity preserved.

Solvent: THF
420 nm LED, 12 h

(P,E)-3a
(E-Configured Product)

Click to download full resolution via product page

The proposed mechanism for the photocatalytic step involves triplet energy transfer from the excited

photosensitizer to the ground-state Z-alkene, generating a biradical intermediate. Bond rotation within this

transient species, which is proposed to be accompanied by a chiral relay process, enables geometric

isomerization from Z to E while preserving the axial chirality around the C–N bond [3].

Conclusion

The protocols detailed herein demonstrate that (DHQD)₂PYR is a highly effective catalyst for the

stereoselective synthesis of axially chiral tetrasubstituted alkenes. The combination of AASI and subsequent

photocatalytic isomerization provides a powerful, stereodivergent strategy to access both Z and E isomers

of pharmaceutically relevant N-vinylquinolinone scaffolds with high enantiopurity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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